

# Buddlenoid A: A Comprehensive Technical Guide on its Discovery and Natural Sources

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## Compound of Interest

Compound Name: Buddlenoid A

Cat. No.: B3027900

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## Executive Summary

**Buddlenoid A**, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties. First identified in 1992 from *Buddleja coriacea*, this compound, chemically known as kaempferol 7-(6"-p-coumaroylglucoside), has demonstrated notable biological activities, including tyrosinase inhibition. This technical guide provides an in-depth overview of the discovery, natural sources, and key biological activities of **Buddlenoid A**, supported by available quantitative data and detailed experimental methodologies. The document also visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising natural product.

## Discovery of Buddlenoid A

**Buddlenoid A** was first isolated and identified by Kubo and Yokokawa in 1992. Their research, published in the journal *Phytochemistry*, detailed the discovery of two new flavonol glycosides, **Buddlenoid A** and Buddlenoid B, from the aerial parts of *Buddleja coriacea*. The structure of **Buddlenoid A** was elucidated through spectroscopic analysis and determined to be kaempferol 7-(6"-p-coumaroylglucoside). This initial study also highlighted its potential as a tyrosinase inhibitor.

## Natural Sources

**Buddlenoid A** has been isolated from a variety of plant species, indicating its distribution across different plant families. The primary natural sources identified to date include:

- *Buddleja coriacea*(Loganiaceae): This is the original plant source from which **Buddlenoid A** was first discovered.
- *Aquilaria sinensis*(Thymelaeaceae): This plant is a known source of agarwood and has also been found to contain **Buddlenoid A**.[\[1\]](#)
- *Muntingia calabura*(Muntingiaceae): This plant, commonly known as the Jamaican cherry or strawberry tree, is another source of **Buddlenoid A**.
- *Lepisanthes fruticosa*(Sapindaceae): This fruit-bearing tree native to Southeast Asia has been identified as a natural source of the compound.
- *Pulsatilla koreana*(Ranunculaceae): This Korean native plant's flowers have been found to contain **Buddlenoid A**.[\[2\]](#)

## Physicochemical Properties

| Property          | Value                                  | Reference   |
|-------------------|--|---|
| CAS Number        | 142750-32-1                            | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C30H26O13                              | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 594.52 g/mol                           | <a href="#">[4]</a>   |
| Chemical Name     | Kaempferol 7-(6"-p-coumaroylglucoside) | <a href="#">[6]</a>   |
| Class             | Flavonol glycoside                     | <a href="#">[6]</a>   |

## Biological Activities and Quantitative Data

**Buddlenoid A**, as a kaempferol glycoside, is expected to exhibit a range of biological activities. While specific quantitative data for **Buddlenoid A** is limited, research on the aglycone (kaempferol) and related glycosides provides valuable insights.

## Tyrosinase Inhibitory Activity

The initial discovery of **Buddlenoid A** identified it as a potent inhibitor of mushroom tyrosinase. [5] While the specific IC50 value from the original publication is not readily available in all databases, its identification as a tyrosinase inhibitor suggests its potential application in the cosmetic and pharmaceutical industries for hyperpigmentation disorders.

## Antimicrobial Activity

While specific studies on the antimicrobial properties of **Buddlenoid A** are scarce, research on the closely related compound, kaempferol-7-O-glucoside, provides evidence of its potential.

| Microorganism          | MIC (μ g/disc )   | Reference |
|------------------------|-------------------|-----------|
| Escherichia coli       | 2x10 <sup>3</sup> | [3][4]    |
| Aspergillus flavus     | 2x10 <sup>3</sup> | [3][4]    |
| Aspergillus niger      | 2x10 <sup>3</sup> | [3][4]    |
| Staphylococcus aureus  | 3x10 <sup>3</sup> | [3][4]    |
| Pseudomonas aeruginosa | 3x10 <sup>3</sup> | [3][4]    |
| Salmonella typhi       | 3x10 <sup>3</sup> | [3][4]    |

Note: The data above is for kaempferol-7-O-glucoside and serves as an indicator of the potential activity of **Buddlenoid A**.

## Anti-inflammatory Activity

Kaempferol and its glycosides are known to possess significant anti-inflammatory properties. They can modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and Akt pathways.[1][7][8] Studies on various kaempferol glycosides have demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to inhibit the production of iNOS, COX-2, NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 cells.[1]

## Experimental Protocols

## General Isolation of Flavonoids from Buddleja species

While the specific protocol for **Buddlenoid A** from the original 1992 paper is not detailed here, a general methodology for the extraction and isolation of flavonoids from Buddleja species can be outlined as follows. This serves as a foundational protocol that can be optimized for the specific isolation of **Buddlenoid A**.

Caption: General workflow for the isolation and characterization of flavonoids from Buddleja species.

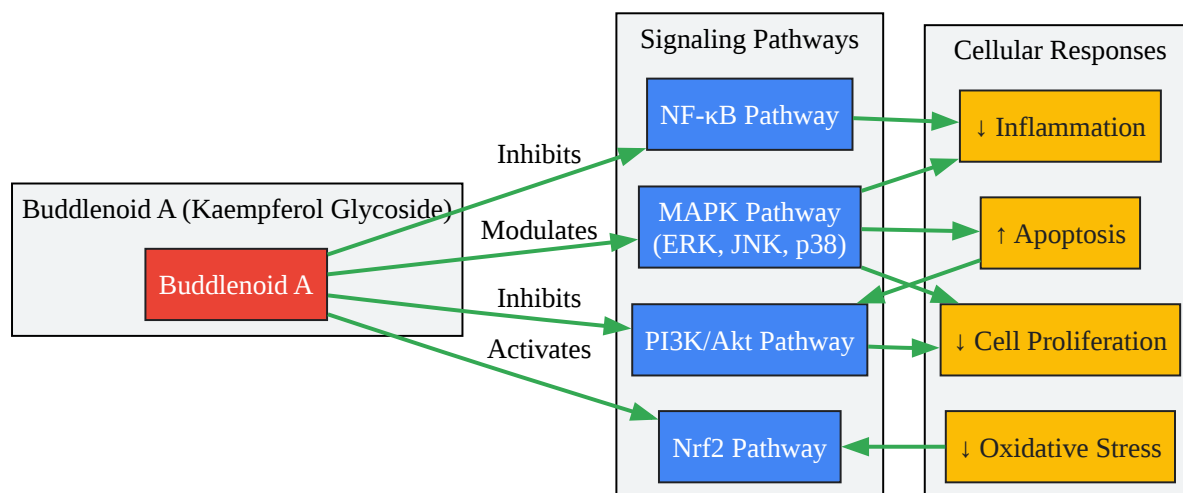
## Tyrosinase Inhibition Assay (General Protocol)

The inhibitory effect of **Buddlenoid A** on mushroom tyrosinase activity can be determined spectrophotometrically.

Caption: A typical experimental workflow for a tyrosinase inhibition assay.

## Signaling Pathways

As a kaempferol glycoside, **Buddlenoid A** is likely to modulate several key signaling pathways implicated in various cellular processes. The anti-inflammatory and potential anticancer activities of kaempferol and its derivatives are often attributed to their interaction with these pathways.



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Caption: Potential signaling pathways modulated by **Buddlenoid A**, leading to various cellular responses.

## Conclusion and Future Directions

**Buddlenoid A**, a kaempferol glycoside first isolated from *Buddleja coriacea*, presents a promising scaffold for drug discovery. Its documented tyrosinase inhibitory activity, coupled with the known anti-inflammatory and antimicrobial potential of related flavonoids, warrants further investigation. Future research should focus on elucidating the specific mechanisms of action of **Buddlenoid A**, conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile, and exploring synergistic effects with other therapeutic agents. The detailed experimental frameworks and pathway visualizations provided in this guide aim to support and accelerate these research endeavors.

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